2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . Another method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The process may include steps such as alkylation, reduction, and cyclization, followed by purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler structure without the propanol side chain.
Benzofuran: Lacks the dihydro and propanol components.
2-Methyl-2,3-dihydro-1-benzofuran: Similar structure with a methyl group instead of a propanol side chain.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is unique due to its specific combination of the benzofuran ring and the propanol side chain. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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